1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
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Overview
Description
1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C13H14ClNO3S and a molecular weight of 299.77 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The tetrahydroquinoline core can be oxidized to quinoline using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its reactive sulfonyl chloride group.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride largely depends on its reactivity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This reactivity makes it useful in the study of enzyme inhibition and protein modification .
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride can be compared to other sulfonyl chloride-containing compounds, such as:
Methanesulfonyl chloride (MsCl): A simpler sulfonyl chloride used widely in organic synthesis.
Benzenesulfonyl chloride (BsCl): Another sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides.
Tosyl chloride (TsCl): A sulfonyl chloride with a toluene group, commonly used as a protecting group in organic synthesis.
Properties
Molecular Formula |
C13H14ClNO3S |
---|---|
Molecular Weight |
299.77 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |
InChI |
InChI=1S/C13H14ClNO3S/c14-19(17,18)11-6-5-9-2-1-7-15(12(9)8-11)13(16)10-3-4-10/h5-6,8,10H,1-4,7H2 |
InChI Key |
YPRABPYUPRDMJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)S(=O)(=O)Cl)N(C1)C(=O)C3CC3 |
Origin of Product |
United States |
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